ANTHRAMYCIN
Overview
Description
Anthramycin is a pyrrolobenzodiazepine antibiotic with notable antitumor activity. It was first derived from the thermophilic actinomycete Streptomyces refuineus by M. D. Tendler and S. Korman in the 1950s . This compound is known for its ability to inhibit the synthesis of RNA and DNA in carcinoma cells, making it a potent chemotherapeutic agent .
Preparation Methods
Anthramycin was first successfully synthesized in a laboratory setting by Leimgruber et al. in 1965 . The synthetic route involves the use of amino acids such as L-tryptophan, L-tyrosine, and L-methionine as building blocks The process includes a series of steps such as the formation of a pyrrolobenzodiazepine nucleus, followed by various chemical reactions to achieve the final product
Chemical Reactions Analysis
Anthramycin undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the quinone species back to its phenolic form.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolobenzodiazepine nucleus. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include various derivatives of this compound, which can have different biological activities.
Scientific Research Applications
Anthramycin has been extensively studied for its antitumor properties. It is a competitive inhibitor of cell-free RNA and DNA synthesis and blocks the action of DNase I . This compound forms a complex with DNA, prohibiting DNA binding with proper enzymes, which is crucial for its antitumor activity . Despite its potential, the use of this compound in clinical settings is limited due to its high cardiotoxicity . Research continues to explore its applications in cancer therapy, particularly for sarcomas, lymphomas, and gastrointestinal neoplasms .
Mechanism of Action
Anthramycin exerts its effects by inhibiting the synthesis of RNA and DNA in carcinoma cells . It forms a complex with DNA, blocking the synthesis process by prohibiting DNA binding with proper enzymes . This mechanism involves the formation of a stable adduct with the DNA, which prevents the replication and transcription processes essential for cancer cell proliferation .
Comparison with Similar Compounds
Anthramycin belongs to the pyrrolobenzodiazepine (PBD) family of antitumor antibiotics. Similar compounds include:
Neothramycin: Another PBD antibiotic with anticancer activity, known for its ability to bind DNA and inhibit RNA and DNA polymerase.
Tomaymycin: A PBD compound with similar DNA-binding properties and antitumor activity.
Sibiromycin: Another PBD antibiotic with potent antitumor effects. Compared to these compounds, this compound is unique due to its high cytotoxicity and specific mechanism of forming a complex with DNA to inhibit synthesis.
Properties
IUPAC Name |
(E)-3-[(6R,6aS)-4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+/t11-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQOVCHZGQWAOI-YQRHFANHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(C[C@H]3[C@H](N2)O)/C=C/C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801023388 | |
Record name | Anthramycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4803-27-4 | |
Record name | Anthramycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4803-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthramycin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004803274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthramycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801023388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANTHRAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WZD9Y66WN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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